molecular formula C14H12F3NS B8166401 Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine

Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine

Cat. No.: B8166401
M. Wt: 283.31 g/mol
InChI Key: LKQYTZOPECLHEH-UHFFFAOYSA-N
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Description

Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine is an organic compound characterized by the presence of a phenyl group substituted with a trifluoromethylthio group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with an amine source under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the thio group.

    4-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a methanamine group.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group and is used as an organocatalyst.

Uniqueness

Phenyl(4-((trifluoromethyl)thio)phenyl)methanamine is unique due to the presence of both the trifluoromethylthio and methanamine groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenyl-[4-(trifluoromethylsulfanyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NS/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQYTZOPECLHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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